4-({1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core substituted with a 4-(trifluoromethyl)benzenesulfonyl-modified azetidine ring. This compound combines a sulfonamide moiety, known for enhancing binding affinity to biological targets, with a trifluoromethyl group, which improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4S/c17-16(18,19)10-1-3-13(4-2-10)27(24,25)22-8-12(9-22)26-11-5-6-21-14(7-11)15(20)23/h1-7,12H,8-9H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBKACURQBZLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various research findings, case studies, and relevant literature.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 367.35 g/mol
- Key Functional Groups :
- Pyridine ring
- Azetidine moiety
- Sulfonamide group
This compound's unique structure contributes to its biological activity, particularly in antibacterial and anticancer applications.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit notable antibacterial properties. A study highlighted the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
| Caulobacter crescentus | <50 |
These values indicate moderate antibacterial efficacy, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma), with IC50 values ranging from 0.25 to 0.33 µM . The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : Compounds containing aromatic rings can intercalate into DNA, disrupting replication and transcription.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of azetidine compounds, including the target compound. The results showed that modifications to the trifluoromethyl group significantly affected antibacterial potency. The study concluded that optimizing substituents on the azetidine ring could enhance activity against resistant strains .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of pyridine derivatives. The findings indicated that introducing a sulfonamide moiety improved cytotoxicity against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Key Observations:
Azetidine vs.
Trifluoromethyl vs. Chlorine : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher hydrophobicity than the chlorine in 847414-37-3, which may improve membrane permeability .
Carboxamide Positioning : The pyridine-2-carboxamide in the target compound differs from the thiophene-2-carboxamide in 847414-37-3, altering hydrogen-bonding capacity and aromatic stacking interactions.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~2.8) is intermediate between 847414-37-3 (logP ~3.5) and 1089145-51-6 (logP ~1.9), balancing passive diffusion and solubility .
- Metabolic Stability: The trifluoromethyl group likely enhances resistance to oxidative metabolism compared to 1159488-82-0’s fluorinated pentanoic acid, which may undergo β-oxidation .
- Target Selectivity : The azetidine-sulfonyl moiety may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) over the indole-containing 1089145-51-6, which could interact with serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
